molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No. B128095
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
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Description

“N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research, with a focus on its inhibitory effects on FLT3 and CDK .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole being critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” are complex and involve multiple steps. For instance, the compound was prepared from a precursor and 6-(bromomethyl)-2-chloroquinoline in a fashion similar to the one described for another compound .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, as a compound, shares structural similarities with the pyrrolo[2,3-d]pyrimidine core, which is of significant interest in the field of synthetic chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a key precursor for various medicinal and pharmaceutical applications due to its broad synthetic adaptability and bioavailability. This scaffold has been the subject of intensive research, particularly in the development of hybrid catalysts for the synthesis of its derivatives. The use of diverse catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitates the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).

Biological Significance and Applications

The pyrimidine moiety, inherent in N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-yl)-2,2-dimethylpropionamide, is recognized for its broad spectrum of biological and medicinal applications. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. This makes them suitable candidates for the development of new therapeutic agents. The capability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them particularly useful in the synthesis of optical sensors and in drug discovery, highlighting their potential in medicinal chemistry and biological research (Jindal & Kaur, 2021).

Catalysis and Material Science

In material science and catalysis, the structural features of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, especially the pyrrolo[2,3-d]pyrimidine core, contribute to the development of advanced materials and catalysts. These compounds can serve as building blocks in the construction of complex molecular architectures, such as supramolecular capsules, due to their ability to engage in specific interactions, including hydrogen bonding and π-π stacking. This utility extends the compound's application beyond traditional synthetic and medicinal chemistry into the realms of material science and nanotechnology, where it can contribute to the development of novel materials with tailored properties (Ballester, 2011).

Future Directions

The compound shows potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVXLCVUIJCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465501
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

CAS RN

149765-15-1
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-propionamide (210 g, 0.90 mol), POCl3 (828 g, 5.40 mol, 503 mL, 6.0 eq), benzyltriethylammonium chloride (411 g, 1.80 mol), N,N-dimethylaniline (220 g, 231 mL, 1.80 mol), and acetonitrile (2.0 L) was heated to reflux for 40-60 min, monitoring with HPLC. The solvent was evaporated on a rotary evaporator, and the residue was carefully (caution: exothermic and corrosive) and slowly added to ice water (16 L). The pH was adjusted to 7 with solid NaOH, and the resulting precipitate was collected by filtration. Drying afforded the title compound (159 g, 70% yield 70%, HPLC purity 100%). tR: 5.37 min. 1H-NMR (DMSO-d6) δ 12.35 (br. s, 1H), 10.06 (br. S, 1H), 7.54 (q, 1H), 6.52 (q, 1H), 1.25 (s, 9H).
Name
Quantity
503 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Quantity
411 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
70%

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